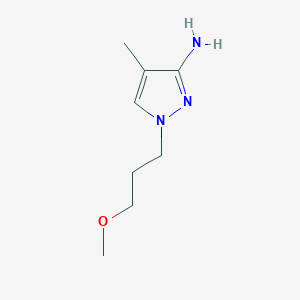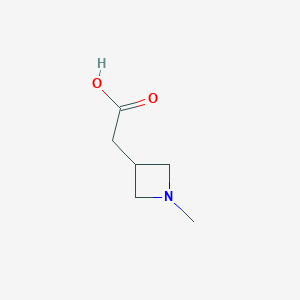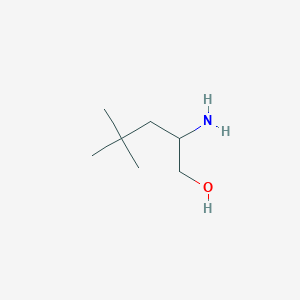
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
Overview
Description
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the regulation of the gastrointestinal tract’s motility .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity . This interaction with the 5-HT4 receptors leads to enhanced gastrointestinal motility, thereby normalizing bowel movements .
Biochemical Pathways
The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. It stimulates the release of additional neurotransmitters like acetylcholine, which further promotes the contraction of smooth muscles in the gastrointestinal tract . The exact downstream effects and pathways are still under investigation.
Pharmacokinetics
Prucalopride is rapidly absorbed with peak plasma concentrations (Cmax) attained 2–3 hours after a single 2 mg oral dose . It is extensively distributed throughout the body . . This suggests that the compound has good bioavailability.
Result of Action
The primary result of Prucalopride’s action is the normalization of bowel movements in individuals with chronic constipation . It achieves this by enhancing gastrointestinal motility. This leads to an increase in the frequency of bowel movements, reduction in straining, and improvement in stool consistency .
Action Environment
The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Specific patient-related factors like renal impairment may necessitate dosage adjustments
Properties
IUPAC Name |
1-(3-methoxypropyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEAVTSKXUMSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)









[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)
![1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine](/img/structure/B3232686.png)
